5-Fluorobenzo-[2,1,3]-thiadiazole
CAS No.: 17821-75-9
Cat. No.: VC21104024
Molecular Formula: C6H3FN2S
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
![5-Fluorobenzo-[2,1,3]-thiadiazole - 17821-75-9](/images/no_structure.jpg)
Specification
CAS No. | 17821-75-9 |
---|---|
Molecular Formula | C6H3FN2S |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 5-fluoro-2,1,3-benzothiadiazole |
Standard InChI | InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
Standard InChI Key | LNZHAYNBUMVVBK-UHFFFAOYSA-N |
SMILES | C1=CC2=NSN=C2C=C1F |
Canonical SMILES | C1=CC2=NSN=C2C=C1F |
Introduction
Chemical Properties and Structure
5-Fluorobenzo- -thiadiazole possesses distinct chemical and physical properties that define its behavior in biological systems and influence its potential pharmaceutical applications. The fundamental characteristics of this compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of 5-Fluorobenzo- -thiadiazole
Property | Value |
---|---|
CAS Registry Number | 17821-75-9 |
IUPAC Name | 5-fluoro-2,1,3-benzothiadiazole |
Molecular Formula | C₆H₃FN₂S |
Molecular Weight | 154.17 g/mol |
Standard InChI | InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
Standard InChIKey | LNZHAYNBUMVVBK-UHFFFAOYSA-N |
SMILES Notation | C1=CC2=NSN=C2C=C1F |
Physical Form | Solid |
Purity (Commercial) | ≥95.00% |
The molecule consists of a benzene ring fused with a 2,1,3-thiadiazole heterocycle, with a fluorine atom at the 5-position of the benzene portion. This structural arrangement contributes to the compound's chemical reactivity and biological activities .
Biological Activities and Research Findings
Anticonvulsant Properties
The most prominent biological activity associated with 5-Fluorobenzo- -thiadiazole is its anticonvulsant property. In vivo studies have demonstrated that certain derivatives of this compound can provide protection against induced seizures in animal models.
The anticonvulsant activity of thiadiazole compounds, including 5-Fluorobenzo- -thiadiazole, is attributed to their ability to interact with multiple targets in the central nervous system. Research suggests that these compounds may act through various mechanisms, including:
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Modulation of gamma-aminobutyric acid (GABA) neurotransmission
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Interaction with voltage-gated ion channels
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Inhibition of carbonic anhydrase enzymes, which play a role in pH regulation and neuronal excitability
Structure-activity relationship (SAR) studies on thiadiazole compounds have revealed that the presence of the =N–C–S– moiety and the strong aromaticity of the ring are crucial for anticonvulsant activity. Additionally, halogen substitutions, including fluorine, can enhance the anticonvulsant potency of these compounds .
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